3-Azabicyclo[3.1.0]hexan-6-amine
Overview
Description
3-Azabicyclo[3.1.0]hexan-6-amine is a compound of interest in the field of drug discovery due to its unique bicyclic structure, which can serve as a building block for the synthesis of various biologically active compounds. The compound features a three-membered cyclopropane ring fused to a six-membered piperidine ring, with an amine functional group at the sixth position, which is a key site for further chemical modifications.
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexan-6-amine and its derivatives has been approached through various methods. A rapid two-step synthesis involving common chemicals such as benzaldehyde, allylamine, and cinnamic acid has been developed, utilizing intramolecular [2+2]-photochemical cyclization to form the bicyclic structure . Another approach includes the stereocontrolled synthesis of functionalized azabicyclohexane synthons, which are precursors for methano-bridged pyrrolidines, using an electrophilic addition-rearrangement route . Additionally, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved, with methods for obtaining pure cis or trans acids and optical resolution techniques .
Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.0]hexan-6-amine derivatives has been elucidated through X-ray crystallography, revealing an equatorial position of the N-benzyl group on the heterocycle and a common boat conformation for the bicyclic skeleton . This structural information is crucial for understanding the reactivity and potential interactions of the compound when designing drugs.
Chemical Reactions Analysis
Various chemical reactions have been employed to synthesize and modify 3-azabicyclo[3.1.0]hexan-6-amine derivatives. For instance, palladium(0)-catalyzed cyclopropanation of allenenes has been used for the stereoselective formation of the 3-azabicyclo[3.1.0]hexane framework . Intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles has also been utilized to synthesize tris- and monoprotected derivatives . Additionally, reductive decyanation methods have been explored for the removal of cyano groups from certain derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.0]hexan-6-amine derivatives are influenced by their unique bicyclic structure. The presence of the amine group makes the compound a potential nucleophile and a candidate for further functionalization. The stereochemistry of the compound is also important, as it can affect the compound's reactivity and interaction with biological targets. The synthesis of optically active derivatives using chiral auxiliaries demonstrates the importance of chirality in the compound's properties .
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Intramolecular Reductive Cyclopropanation : Gensini et al. (2002) demonstrated the synthesis of 1-amino-3-azabicyclo[3.1.0]hexane through intramolecular reductive cyclopropanation. This process utilized derivatives of the amino acid serine, leading to enantiomerically pure compounds with high yields (Gensini et al., 2002).
- Functionalized Oxindoles Synthesis : Filatov et al. (2017) reported the synthesis of 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction, indicating potential for creating diverse functionalized compounds (Filatov et al., 2017).
Pharmaceutical and Biological Research
- Synthesis of Biologically Active Compounds : Jida et al. (2007) highlighted the use of azabicyclo[3.1.0]hexane-1-ols in the asymmetric synthesis of pharmacologically active products. These compounds can lead to pyrrolidinones and other biologically active molecules (Jida et al., 2007).
- Anticancer Activity Evaluation : The anticancer properties of some derivatives were evaluated against human leukemia K562 cell line, as explored by Filatov et al. (2017), highlighting the potential therapeutic applications (Filatov et al., 2017).
Advanced Chemical Research
- Stereoselective Synthesis and Ring Modifications : Wells et al. (2012) and Kurosawa et al. (2020) explored the ring-opening reactions and modifications in the azabicyclo[3.1.0]hexane structure, indicating the scope for advanced chemical synthesis and the creation of novel compounds (Wells et al., 2012), (Kurosawa et al., 2020).
Future Directions
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a derivative of 3-Azabicyclo[3.1.0]hexan-6-amine, has been improved by using intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method is more efficient and could be used for the production of several antiviral medications .
properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUHYQZBNHDABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.1.0]hexan-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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